3-Bromo-2-chloro-7-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Bromo-2-chloro-7-iodoquinoline can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to introduce the chloro and iodo substituents at the desired positions on the quinoline ring. Industrial production methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure eco-efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-Bromo-2-chloro-7-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine, chlorine, and iodine) can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives with varying oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, often facilitated by transition metal catalysts.
Common reagents used in these reactions include sodium azide, transition metal catalysts (e.g., palladium, copper), and various nucleophiles (e.g., amines, thiols) . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
3-Bromo-2-chloro-7-iodoquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential drug candidates for treating diseases such as cancer, malaria, and bacterial infections.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological pathways and molecular targets.
Industrial Chemistry: It is employed in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-7-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
3-Bromo-2-chloro-7-iodoquinoline can be compared with other quinoline derivatives, such as:
2-Chloroquinoline: Lacks the bromine and iodine substituents, resulting in different chemical reactivity and biological activity.
3-Bromoquinoline: Lacks the chlorine and iodine substituents, leading to variations in its chemical properties and applications.
7-Iodoquinoline:
The uniqueness of this compound lies in its specific combination of halogen substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-bromo-2-chloro-7-iodoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClIN/c10-7-3-5-1-2-6(12)4-8(5)13-9(7)11/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOYMUZLITIMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)Br)Cl)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClIN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.